N-cyclobutylcyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molar mass of 189.73 g/mol . It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclobutyl group. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.
Vorbereitungsmethoden
The synthesis of N-cyclobutylcyclohexanamine hydrochloride can be achieved through several routes. One common method involves the nucleophilic addition of cyclohexylamine to cyclobutanone, followed by the reduction of the resulting imine to form N-cyclobutylcyclohexanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often focus on optimizing yield and purity. A scalable synthesis might involve the use of a catalyst-free environment and water as a solvent to promote environmentally friendly and cost-effective production .
Analyse Chemischer Reaktionen
N-cyclobutylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-cyclobutylcyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclobutylcyclohexanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-cyclobutylcyclohexanamine hydrochloride can be compared with other similar compounds such as cyclohexylamine and N-cyclohexylcyclohexanamine. While these compounds share structural similarities, this compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
Cyclohexylamine: An aliphatic amine with a simpler structure.
N-cyclohexylcyclohexanamine: A derivative with a cyclohexyl group instead of a cyclobutyl group.
This uniqueness makes this compound a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H20ClN |
---|---|
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
N-cyclobutylcyclohexanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)11-10-7-4-8-10;/h9-11H,1-8H2;1H |
InChI-Schlüssel |
LOLPRPOYHPNNJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.